Cas no 1236302-59-2 (4-(nitromethyl)oxane)

4-(nitromethyl)oxane 化学的及び物理的性質
名前と識別子
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- 4-(nitromethyl)oxane
- 1236302-59-2
- SCHEMBL3020091
- EN300-1790374
-
- インチ: 1S/C6H11NO3/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2
- InChIKey: WGLIQJCTSTYNPY-UHFFFAOYSA-N
- SMILES: O1CCC(C[N+](=O)[O-])CC1
計算された属性
- 精确分子量: 145.07389321g/mol
- 同位素质量: 145.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 115
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55Ų
- XLogP3: 0.6
4-(nitromethyl)oxane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1790374-0.5g |
4-(nitromethyl)oxane |
1236302-59-2 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1790374-0.1g |
4-(nitromethyl)oxane |
1236302-59-2 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1790374-0.25g |
4-(nitromethyl)oxane |
1236302-59-2 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1790374-1g |
4-(nitromethyl)oxane |
1236302-59-2 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1790374-10.0g |
4-(nitromethyl)oxane |
1236302-59-2 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1790374-0.05g |
4-(nitromethyl)oxane |
1236302-59-2 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1790374-5.0g |
4-(nitromethyl)oxane |
1236302-59-2 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1790374-10g |
4-(nitromethyl)oxane |
1236302-59-2 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1790374-2.5g |
4-(nitromethyl)oxane |
1236302-59-2 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1790374-1.0g |
4-(nitromethyl)oxane |
1236302-59-2 | 1g |
$986.0 | 2023-06-02 |
4-(nitromethyl)oxane 関連文献
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1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
4-(nitromethyl)oxaneに関する追加情報
Recent Advances in the Study of 1236302-59-2 and 4-(Nitromethyl)oxane: A Comprehensive Research Brief
The chemical compound 1236302-59-2 and its derivative, 4-(nitromethyl)oxane, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are being investigated for their potential applications in drug discovery and development, particularly due to their unique structural and functional properties. This research brief aims to synthesize the latest findings related to these compounds, providing a detailed overview of their synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the role of 1236302-59-2 as a key intermediate in the synthesis of novel bioactive molecules. Its structural versatility allows for the introduction of various functional groups, making it a valuable scaffold in medicinal chemistry. Meanwhile, 4-(nitromethyl)oxane has been identified as a promising candidate for further exploration due to its nitro group, which can participate in diverse chemical reactions, potentially leading to the development of new pharmacophores.
One of the most notable advancements in this area is the development of efficient synthetic routes for 4-(nitromethyl)oxane. Researchers have optimized reaction conditions to achieve high yields and purity, which is critical for subsequent biological testing. Computational modeling has also been employed to predict the compound's interactions with biological targets, providing insights into its mechanism of action.
In terms of biological activity, preliminary studies suggest that 4-(nitromethyl)oxane exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. This finding has sparked interest in its potential as an anti-inflammatory agent. Further in vitro and in vivo studies are underway to validate these observations and explore the compound's pharmacokinetic properties.
The integration of 1236302-59-2 into larger molecular frameworks has also been a focus of recent research. By coupling this compound with other bioactive moieties, scientists aim to enhance its therapeutic potential. For instance, conjugates of 1236302-59-2 with known anticancer agents have shown improved efficacy in preclinical models, suggesting a synergistic effect.
Despite these promising developments, challenges remain in the clinical translation of these compounds. Issues such as solubility, stability, and toxicity need to be addressed through systematic structure-activity relationship (SAR) studies. Additionally, the scalability of synthetic methods for large-scale production must be optimized to meet the demands of clinical trials.
In conclusion, the research on 1236302-59-2 and 4-(nitromethyl)oxane represents a vibrant and rapidly evolving area in chemical biology and pharmaceutical sciences. The ongoing studies underscore the potential of these compounds to contribute to the development of novel therapeutics. Future research should focus on overcoming the existing challenges and exploring new applications, paving the way for their eventual clinical use.
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